Product packaging for Clinafloxacin, (S)-(Cat. No.:CAS No. 133121-47-8)

Clinafloxacin, (S)-

Cat. No.: B12724453
CAS No.: 133121-47-8
M. Wt: 365.8 g/mol
InChI Key: QGPKADBNRMWEQR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Fluoroquinolone Antibiotics Research

The development of quinolone antibiotics began with the discovery of nalidixic acid in 1962. oup.com Subsequent generations of these synthetic agents were developed through structural modifications to this basic molecule, leading to the highly potent and broad-spectrum fluoroquinolones. mdpi.compsu.edu A key advancement was the addition of a fluorine atom at position 6, which significantly enhanced antibacterial efficacy. psu.edu

Clinafloxacin (B351) emerged as a fourth-generation fluoroquinolone, designed to offer improved coverage compared to its predecessors like ciprofloxacin (B1669076). nih.govmdpi.com While older fluoroquinolones were highly effective against Gram-negative bacteria, their activity against Gram-positive and anaerobic organisms was often limited. nih.govoup.com Research on clinafloxacin demonstrated its potent in vitro activity against a wide range of pathogens, including Gram-positive bacteria (like Staphylococcus aureus and Streptococcus pneumoniae), Gram-negative bacteria, and, notably, anaerobic bacteria such as Bacteroides fragilis. nih.govasm.org

The enhanced activity of clinafloxacin, particularly against Gram-positive and anaerobic bacteria, is attributed to its specific chemical structure. The pyrrolidine (B122466) ring at position 7 is associated with improved activity against Gram-positive organisms, while the halogen (chlorine) at position 8 expands the spectrum to include anaerobes. nih.gov Academic studies consistently showed clinafloxacin to be more potent than ciprofloxacin and other fluoroquinolones against many bacterial isolates, especially Gram-positive and anaerobic species. asm.orgoup.comresearchgate.net

Historical Development and Research Trajectory of Clinafloxacin

First reported in the scientific literature in 1991, clinafloxacin was initially regarded as a promising investigational antibiotic due to its excellent broad-spectrum in vitro activity. frontiersin.org Developed by Parke-Davis Pharmaceutical Research under designations like CI-960 and PD 127391, it was studied for both intravenous and oral formulations. wikipedia.orgoup.comresearchgate.net Throughout the 1990s, numerous studies highlighted its potency. For instance, research demonstrated its superior activity against ciprofloxacin-resistant Staphylococcus aureus strains and its efficacy in animal models of endocarditis. researchgate.netoup.com

Clinical trials were conducted to assess its potential in treating serious and complex infections, such as intra-abdominal infections and bacterial endocarditis. oup.comnih.govnih.gov The results of a prospective, randomized, double-blind trial comparing clinafloxacin with imipenem/cilastatin for complicated intra-abdominal infections showed comparable efficacy between the two treatments. nih.govnih.gov

Despite these promising research findings, the clinical development of clinafloxacin was ultimately discontinued. wikipedia.orgpsu.edu The manufacturer withdrew the investigational new drug application in 1999, citing safety concerns that emerged during clinical trials. wikipedia.orgnih.gov Although the specific details of these concerns are outside the scope of this article, this decision halted its path toward regulatory approval and commercial availability. wikipedia.orgresearchgate.net Consequently, clinafloxacin remains an investigational compound, primarily of interest in academic research for its potent antimicrobial properties and as a case study in antibiotic development. nih.govwikipedia.org

Detailed Research Findings

Extensive in vitro studies have been conducted to characterize the antimicrobial spectrum of clinafloxacin. The following tables summarize its minimum inhibitory concentration (MIC) values against a variety of bacterial isolates, as reported in academic research. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

**Table 2: In-Vitro Activity of Clinafloxacin and Comparator Fluoroquinolones against *Acinetobacter baumannii***

Antibiotic MIC50 (mg/L) MIC90 (mg/L)
Clinafloxacin 0.5 4
Ciprofloxacin 8 32
Levofloxacin (B1675101) 8 16
Moxifloxacin (B1663623) 4 16
Sparfloxacin (B39565) 4 16
Trovafloxacin (B114552) 2 16

Data sourced from a study on 42 clinical isolates of A. baumannii. doi.org

Table 3: Comparative In-Vitro Activity (MIC90 in µg/ml) of Clinafloxacin against Livestock Respiratory Pathogens

Organism Clinafloxacin Danofloxacin (B54342) Enrofloxacin
M. haemolytica (Bovine) 0.5 1 1
P. multocida (Bovine) 0.125 0.25 0.25
H. somni (Bovine) 0.125 0.25 0.25
A. pleuropneumoniae (Swine) ≤0.03 0.25 0.125
S. suis (Swine) 0.125 >4 2

MIC90 values represent the concentration required to inhibit 90% of isolates. frontiersin.org

Table 4: In-Vitro Activity of Clinafloxacin against Various Nosocomial Pathogens

Organism (Number of Isolates) Clinafloxacin MIC90 (mg/L) Trovafloxacin MIC90 (mg/L) Ciprofloxacin MIC90 (mg/L)
Enterococcus faecalis (28) 0.125 0.25 1
Oxacillin-Resistant S. aureus (27) 0.03 0.03 4
Enterococcus faecium (12) 0.5 2 8
Bacteroides fragilis (20) 0.25 0.5-1 4-8
Clostridium difficile (10) 2 8-16 >128

Data sourced from a comparative study using microbroth dilution. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17ClFN3O3 B12724453 Clinafloxacin, (S)- CAS No. 133121-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133121-47-8

Molecular Formula

C17H17ClFN3O3

Molecular Weight

365.8 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1

InChI Key

QGPKADBNRMWEQR-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Clinafloxacin, S

Enantioselective Synthesis Strategies for Clinafloxacin (B351), (S)-

The enantioselective synthesis of (S)-Clinafloxacin is centered on the stereochemistry of the C7-pyrrolidinyl side chain. The general synthesis involves the nucleophilic substitution reaction between a 7-fluoro-8-chloro-quinolone carboxylic acid core and (S)-3-aminopyrrolidine. Therefore, the challenge lies in the efficient and stereocontrolled synthesis of this chiral amine precursor or in the resolution of the final racemic product.

While the predominant methods for producing (S)-Clinafloxacin rely on chiral pool synthesis or resolution, the application of chiral catalysts represents a powerful strategy in modern asymmetric synthesis. slideshare.net Chiral catalysts, often transition metal complexes with chiral ligands or metal-free organocatalysts, are designed to create a chiral environment that favors the formation of one enantiomer over the other. slideshare.net

In the context of (S)-Clinafloxacin, chiral catalysis could theoretically be applied to the synthesis of the (S)-3-aminopyrrolidine side chain. For instance, methods like the asymmetric hydrogenation of a corresponding pyrroline (B1223166) precursor using a chiral catalyst could yield the desired enantiomerically enriched pyrrolidine (B122466). Although specific applications of this method for the direct synthesis of the clinafloxacin side chain are not extensively documented in the reviewed literature, various efficient methods have been developed for preparing optically active chiral amines, including the reduction of amine precursors with chiral catalysts. researchgate.net These established catalytic methods provide a potential, albeit less utilized, pathway for accessing the key chiral intermediates required for (S)-Clinafloxacin synthesis.

The most direct asymmetric approach to (S)-Clinafloxacin involves the use of an enantiomerically pure starting material, a strategy known as chiral pool synthesis. The key chiral building block, (S)-3-aminopyrrolidine, can be synthesized from readily available and inexpensive chiral starting materials like L-amino acids.

A documented method involves the synthesis of (S)-3-aminopyrrolidine dihydrochloride (B599025) starting from trans-4-hydroxy-L-proline. google.com This multi-step process leverages the inherent chirality of the starting material and proceeds through a key step involving a Walden inversion (Sₙ2 reaction) to set the desired stereochemistry. The process typically involves protection of the amine, activation of the hydroxyl group (e.g., as a sulfonate ester), displacement with an azide (B81097) nucleophile (which inverts the stereocenter), and subsequent reduction of the azide to the primary amine. google.com

Table 1: Exemplary Asymmetric Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride google.com

Step Reaction Key Reagents Purpose
1 Decarboxylation & N-Protection - Removal of carboxyl group and protection of the pyrrolidine nitrogen (e.g., as N-Boc).
2 Hydroxyl Sulfonylation Methanesulfonyl chloride (MsCl), Triethylamine (TEA) Converts the hydroxyl group into a good leaving group (mesylate).
3 Azide Displacement (Sₙ2) Sodium azide (NaN₃) Nucleophilic substitution of the mesylate by azide, proceeding with inversion of configuration to yield the (S)-azido intermediate.

Once the enantiomerically pure (S)-3-aminopyrrolidine is obtained, it is coupled with the achiral quinolone core, 7-(cyclopropylamino)-6-fluoro-8-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester, followed by hydrolysis, to yield (S)-Clinafloxacin.

Resolution strategies involve the synthesis of a racemic mixture of clinafloxacin, followed by the separation of the (S)- and (R)-enantiomers. This can be achieved through several methods.

Direct Resolution via Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. Racemic clinafloxacin can be resolved into its individual (R) and (S) enantiomers using a crown ether-based CSP. nih.gov This analytical technique is also crucial for determining the enantiomeric purity of the final product. researchgate.netnih.gov

Table 2: Chiral HPLC Method for Clinafloxacin Enantiomer Separation nih.gov

Parameter Condition
Column Crownpak CR(+)
Mobile Phase Water-methanol (88:12, v/v) containing 0.1 mM decylamine (B41302)
pH Adjusted to 2.0 with perchloric acid
Flow Rate 1.0 mL/min

| Detection | UV at 340 nm |

Resolution via Diastereomer Formation: An alternative resolution method involves reacting the racemic amine side-chain (or the final racemic clinafloxacin) with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. For other fluoroquinolones with a primary amine on the side chain, derivatization with a chiral agent like a protected L-amino acid (e.g., N-Boc-L-proline) has been successfully used. nih.gov After separation of the diastereomers, the chiral auxiliary is cleaved to yield the pure (S)-enantiomer.

Semi-synthetic and Biosynthetic Considerations for Clinafloxacin, (S)-

Quinolones are a class of synthetic antibacterial agents. nih.gov The core quinolone ring system of clinafloxacin is constructed through multi-step chemical synthesis from simple aromatic precursors. There are no known biosynthetic pathways in microorganisms that produce the fluoroquinolone scaffold, and therefore, production does not involve fermentation processes.

However, the synthesis can be considered partially "semi-synthetic" when a chiral pool approach is used for the side chain. The synthesis of (S)-3-aminopyrrolidine from the naturally occurring amino acid trans-4-hydroxy-L-proline incorporates a biological building block into an otherwise fully synthetic process. google.com This strategy harnesses nature's ability to produce enantiomerically pure compounds to simplify the complex task of asymmetric synthesis.

Structure Activity Relationship Sar of Clinafloxacin, S

Molecular Features Influencing Clinafloxacin (B351), (S)- Antibacterial Activity

Table 1: Influence of N1-Substituent on Fluoroquinolone Activity
N1-SubstituentAssociated Fluoroquinolone ExampleImpact on Antibacterial Activity
Cyclopropyl (B3062369)Clinafloxacin, Ciprofloxacin (B1669076)Enhances overall potency and lethal activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov
EthylNorfloxacinGenerally less potent than the cyclopropyl substituent. nih.gov
Fused Ring (with C8)Ofloxacin (B1677185), Levofloxacin (B1675101)Provides excellent in vitro activity against Gram-positive species and Enterobacteriaceae. nih.gov

The substituents at the C7 and C8 positions of the quinolone ring play a critical role in modulating the antibacterial spectrum and potency. nih.gov (S)-Clinafloxacin possesses a (3-aminopyrrolidin-1-yl) group at the C7 position and a chlorine atom at the C8 position. wikipedia.org

The C7 substituent, in general, greatly influences potency, spectrum, and pharmacokinetics. rjptonline.org The addition of a piperazinyl group at C7, for example, markedly increases activity against Gram-positive bacteria, particularly staphylococci, and also enhances activity against Enterobacteriaceae and Pseudomonas aeruginosa. nih.gov Alkylated pyrrolidine (B122466) or piperazine (B1678402) rings at C7 can increase serum half-life and potency against Gram-positive bacteria. researchgate.net

The substituent at the C8 position also has a significant impact. A halogen, such as the chlorine in Clinafloxacin or fluorine, at the C8 position is known to improve oral absorption and enhance activity against anaerobic bacteria. researchgate.net The phototoxicity associated with Clinafloxacin has been linked to the chlorine atom at this position, which can lead to the formation of reactive oxygen species upon exposure to ultraviolet light. wikipedia.org In contrast, a methoxy group at C8, as seen in moxifloxacin (B1663623), can also enhance lethal activity. nih.gov The combination of an N1-cyclopropyl group and a C8-methoxy group is considered to be a particularly effective pairing for enhancing protein synthesis-independent killing of bacteria. researchgate.net

Table 2: Effect of C7 and C8 Substituents on Fluoroquinolone Properties
PositionSubstituent in ClinafloxacinGeneral Impact of Substituent TypeExample of Alternative SubstituentEffect of Alternative Substituent
C7(3-Aminopyrrolidin-1-yl)Influences potency, spectrum, and pharmacokinetics. Alkylated pyrrolidines/piperazines enhance Gram-positive activity and serum half-life. researchgate.netrjptonline.orgPiperazinyl (in Ciprofloxacin)Markedly increases anti-staphylococcal and broader Gram-negative activity. nih.gov
C8ChloroA halogen (F or Cl) improves oral absorption and activity against anaerobes. researchgate.net Can contribute to phototoxicity. wikipedia.orgMethoxy (in Moxifloxacin)Enhances lethal activity in the absence of protein synthesis. nih.gov

The carboxyl group at the C3 position and the keto group at the C4 position are fundamental to the antibacterial action of all quinolones. This 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus is the basic pharmacophore. nih.gov The C3-carboxylic acid group is crucial for the binding of the drug to the bacterial DNA gyrase enzyme, which is essential for its inhibitory action. wisdomlib.org

The fluorine atom at the C6 position is a defining feature of the fluoroquinolone subclass and significantly enhances the inhibitory activity against DNA gyrase. nih.gov This substitution also improves the ability of the compounds to inhibit staphylococci. nih.gov The C6-fluoro group is a key element in the structure of (S)-Clinafloxacin that contributes to its broad-spectrum efficacy.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Clinafloxacin, (S)-

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the relationship between the chemical structure of a compound and its biological activity. QSAR studies have been applied to fluoroquinolones, including Clinafloxacin, to understand the structural basis for their activity and to predict the properties of new derivatives.

One study developed QSAR models for the interaction of various fluoroquinolones with antibodies raised against ciprofloxacin and clinafloxacin. For the anti-clinafloxacin antibody, the presence of the cyclopropyl ring at the N1 position was identified as important for recognition. The statistical parameters for the anti-clinafloxacin QSAR model were high, indicating good predictive ability. nih.govdntb.gov.ua

Another QSAR study established a model to predict the genotoxic potential of quinolone antibacterials. The model utilized descriptors such as the octanol-water partition coefficient (logP) and the energy of the highest occupied molecular orbital (HOMO). This research provided a means for initial screening of these compounds for genotoxicity. pku.edu.cn

Table 3: QSAR Model Parameters for Clinafloxacin-Related Analyses
QSAR Study FocusKey Descriptors/Structural FeaturesReported Statistical ParametersReference
Immunoassay Cross-Reactivity (Anti-Clinafloxacin Antibody)Presence of cyclopropyl ring at N1R² = 0.885, q² = 0.864 nih.gov
Genotoxic Potential of QuinoloneslogP (octanol-water partition coefficient), HOMO (Highest Occupied Molecular Orbital) energyNot specified in abstract pku.edu.cn

Rational Design of Clinafloxacin, (S)- Derivatives and Conjugates for Enhanced Activity

The versatile structure of fluoroquinolones makes them an attractive scaffold for rational drug design, allowing for modifications to enhance antibacterial properties or to introduce novel biological activities. mdpi.com This approach involves the synthesis of derivatives and conjugates to improve efficacy, overcome resistance, or target different diseases.

While specific research on a wide array of (S)-Clinafloxacin derivatives is not extensively detailed in the provided context, the principles of rational design are applicable. For example, the synthesis of clinafloxacin-azole conjugates has been explored as a strategy to develop novel antitubercular agents. nih.gov The general strategy for designing new fluoroquinolone derivatives often involves modifying the C7 substituent to enhance activity or alter pharmacokinetic properties. The core quinolone scaffold, particularly with the essential C3-carboxyl and C4-keto groups, is often retained as it is crucial for the primary mechanism of action. nih.gov

The development of hybrid molecules, where a fluoroquinolone is conjugated with another pharmacophore, is an emerging strategy in antibacterial drug design. This can lead to compounds with dual mechanisms of action, which may help to circumvent the development of bacterial resistance. nih.gov For instance, derivatives of other fluoroquinolones have been designed to also inhibit bacterial cell wall synthesis. nih.gov Furthermore, fluoroquinolone derivatives have been rationally designed and investigated for potential anticancer activity, leveraging their ability to inhibit topoisomerase II, an enzyme also present in human cells. nih.gov

Table 4: Examples of Rational Design Strategies for Fluoroquinolone Derivatives
Design StrategyTargeted Enhancement/ActivityExample (from Fluoroquinolone Class)
Conjugation with AzolesAntitubercular ActivityClinafloxacin-azole conjugates nih.gov
Hybridization with other PharmacophoresDual-action antibacterial (e.g., DNA gyrase and cell wall synthesis inhibition)Norfloxacin hydroxamic acid derivatives nih.gov
Modification of C7 SubstituentEnhanced Anticancer ActivityCiprofloxacin derivatives with modified N-4 of piperazine ring nih.gov

Molecular Mechanisms of Action for Clinafloxacin, S

Primary Bacterial Targets: DNA Gyrase and Topoisomerase IV Inhibition by Clinafloxacin (B351), (S)-

Clinafloxacin, (S)- exhibits a dual-targeting mechanism, meaning it effectively inhibits both DNA gyrase and topoisomerase IV. selleckchem.comnih.govasm.org This characteristic is significant because mutations in both enzymes are required for the development of high-level resistance, making it a desirable feature in limiting the emergence of resistant bacterial strains. nih.govfrontiersin.org Studies have shown that while some fluoroquinolones preferentially target one enzyme over the other, Clinafloxacin, (S)- demonstrates comparable, though not necessarily equal, activity against both. nih.govoup.com This balanced inhibition contributes to its potent and broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. wikipedia.org

Inhibition of Bacterial DNA Gyrase by Clinafloxacin, (S)-

DNA gyrase, a tetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. mdpi.comnih.gov Clinafloxacin, (S)- interferes with this process by binding to the enzyme-DNA complex, stabilizing it, and preventing the re-ligation of the DNA strands. mcmaster.ca This leads to the accumulation of double-stranded DNA breaks. mcmaster.ca

The GyrA subunit is a primary site of interaction for fluoroquinolones. mdpi.com Mutations in the gyrA gene, particularly in a region known as the quinolone resistance-determining region (QRDR), are a common mechanism of resistance. mdpi.com For Clinafloxacin, (S)-, studies in Streptococcus pneumoniae have shown that initial mutations often occur in the gyrA gene, suggesting that DNA gyrase is a primary, though not sole, target. nih.govnih.gov Specific mutations at amino acid positions like Ser-83 and Glu-87 (using Escherichia coli numbering) in the GyrA subunit have been identified in the development of resistance to Clinafloxacin, (S)-. nih.govacs.org The C-8 chlorine atom of clinafloxacin is thought to play a role in its interaction with the gyrase enzyme. researchgate.net Despite this, clinafloxacin has demonstrated good activity against strains with a single mutation in the gyrA gene.

Inhibition of Bacterial DNA Topoisomerase IV by Clinafloxacin, (S)-

Topoisomerase IV is another essential type II topoisomerase in bacteria, primarily involved in the decatenation, or separation, of newly replicated daughter chromosomes. mdpi.com This enzyme is a heterotetramer composed of two ParC and two ParE subunits. mdpi.com Inhibition of topoisomerase IV by Clinafloxacin, (S)- traps the enzyme on the DNA, leading to a failure of chromosome segregation and subsequent cell death. ontosight.ai

Similar to the GyrA subunit of DNA gyrase, the ParC subunit of topoisomerase IV has a quinolone resistance-determining region (QRDR) where mutations conferring resistance frequently arise. mdpi.com Studies have demonstrated that Clinafloxacin, (S)- effectively targets topoisomerase IV. selleckchem.comnih.gov In organisms like S. pneumoniae, mutations in parC are a critical step in the development of high-level resistance to Clinafloxacin, (S)-, often following an initial gyrA mutation. nih.govnih.gov Key mutations have been identified at positions such as Ser-79 and Asp-83. nih.gov The dual targeting of Clinafloxacin, (S)- means that a mutation in parC alone has little effect on its activity. nih.govnih.gov

The ParE subunit of topoisomerase IV is analogous to the GyrB subunit of DNA gyrase and is responsible for the enzyme's ATPase activity. sgul.ac.uk While mutations in parE are less frequent, they have been identified as a step in the sequential acquisition of high-level resistance to Clinafloxacin, (S)- in S. pneumoniae. frontiersin.orgnih.gov A specific mutation, Pro-454 to Ser, within the conserved PLRGK motif of the ParE subunit has been documented. nih.govacs.org The presence of a 3-aminopyrrolidinyl group at position 7 of clinafloxacin may be a key factor in its interactions with the ParE subunit. sgul.ac.uk

Research Findings on Clinafloxacin, (S)- Inhibition

Enzyme TargetOrganismKey FindingsReference(s)
DNA Gyrase & Topoisomerase IVStreptococcus pneumoniaeClinafloxacin, (S)- demonstrates dual targeting, requiring mutations in both enzymes for significant resistance. nih.govnih.gov
DNA Gyrase & Topoisomerase IVStaphylococcus aureusGenetic and biochemical data suggest dual targeting of both enzymes. asm.org
DNA Gyrase (GyrA)Streptococcus pneumoniaeFirst-step mutations in the resistance pathway often occur in the gyrA gene. nih.govnih.gov
Topoisomerase IV (ParC)Streptococcus pneumoniaeSecond-step mutations in the resistance pathway frequently occur in the parC gene. nih.govnih.gov

Dual Targeting of Bacterial Enzymes by Clinafloxacin, (S)-

Clinafloxacin, (S)- exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are type II topoisomerases crucial for bacterial survival. nih.govasm.org These enzymes are responsible for managing the topological state of DNA within the bacterial cell. DNA gyrase introduces negative supercoils into the DNA, a process vital for the initiation of DNA replication and transcription. mdpi.com Topoisomerase IV, on the other hand, is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following replication. nih.gov

The ability of Clinafloxacin, (S)- to target both enzymes concurrently is a significant characteristic. asm.org This dual-targeting property is believed to contribute to its potent antibacterial activity and may limit the development of bacterial resistance. nih.govasm.org For a bacterium to develop significant resistance to a dual-targeting agent like clinafloxacin, mutations in the genes encoding both enzymes are often required. nih.gov

In Streptococcus pneumoniae, for instance, clinafloxacin has demonstrated the ability to target both DNA gyrase and topoisomerase IV. nih.govasm.org While some studies suggest a modest preference for DNA gyrase in this species, the drug still effectively targets topoisomerase IV. nih.govpsu.edu This contrasts with other fluoroquinolones that may show a more pronounced preference for one enzyme over the other. asm.org For example, ciprofloxacin (B1669076) primarily targets topoisomerase IV in S. pneumoniae. asm.org

Similarly, in Staphylococcus aureus, clinafloxacin is categorized as a type III quinolone, indicating that it targets both DNA gyrase and topoisomerase IV at nearly the same level. nih.gov This is in contrast to type I quinolones, which preferentially target topoisomerase IV, and type II, which favor DNA gyrase. nih.gov

**Table 1: Target Preference of Various Fluoroquinolones in *S. pneumoniae***

Fluoroquinolone Primary Target(s) References
Clinafloxacin DNA gyrase and Topoisomerase IV (Dual) nih.govasm.orgoup.com
Ciprofloxacin Topoisomerase IV asm.orgoup.com
Sparfloxacin (B39565) DNA gyrase asm.orgasm.org
Gatifloxacin DNA gyrase oup.comasm.org
Gemifloxacin (B1671427) DNA gyrase/Dual oup.comasm.org
Moxifloxacin (B1663623) DNA gyrase oup.com
Levofloxacin (B1675101) Topoisomerase IV oup.com

Fluoroquinolone-Enzyme-DNA Cleavage Complex Formation Induced by Clinafloxacin, (S)-

The bactericidal action of Clinafloxacin, (S)- stems from its ability to stabilize a ternary complex consisting of the fluoroquinolone, the target enzyme (either DNA gyrase or topoisomerase IV), and bacterial DNA. researchgate.netnih.gov This complex is known as the cleavage complex. nih.govroyalsocietypublishing.org

Type II topoisomerases function by creating a temporary double-stranded break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. mdpi.comroyalsocietypublishing.org Clinafloxacin, (S)- and other fluoroquinolones intercalate into the DNA at the site of the break and bind to the enzyme. researchgate.netroyalsocietypublishing.org This action physically blocks the DNA re-ligation step, effectively trapping the enzyme on the DNA in a covalent complex. nih.gov

The accumulation of these stabilized cleavage complexes is cytotoxic to the bacterium. mdpi.com When the DNA replication machinery encounters these complexes, it leads to the formation of permanent double-strand breaks in the chromosome. nih.gov This irreversible DNA damage triggers a cellular stress response and ultimately leads to bacterial cell death. nih.gov

Studies have shown that clinafloxacin is a potent inducer of this DNA cleavage. In vitro assays with purified S. pneumoniae topoisomerase IV demonstrated that clinafloxacin was significantly more effective at stabilizing the cleavable complex compared to other fluoroquinolones like levofloxacin. royalsocietypublishing.org Similarly, when tested against purified enzymes from S. aureus, clinafloxacin demonstrated potent activity in inducing DNA cleavage mediated by both gyrase and topoisomerase IV. asm.org The formation of these complexes is considered a crucial event underlying the cytotoxic action of quinolones. royalsocietypublishing.org

Differential Target Preference of Clinafloxacin, (S)- across Bacterial Species

The primary target of Clinafloxacin, (S)- can vary depending on the bacterial species. This differential preference is a key factor in its spectrum of activity.

In Gram-positive bacteria such as Streptococcus pneumoniae , genetic and enzymatic studies have indicated that clinafloxacin has a dual-targeting profile, acting on both DNA gyrase and topoisomerase IV. oup.com Some evidence points to a modest initial preference for DNA gyrase, as first-step mutations leading to resistance often occur in the gyrA gene. nih.govasm.org However, the drug retains significant activity against strains with mutations in only one of the target enzymes, highlighting its dual action. nih.gov

In Staphylococcus aureus , another significant Gram-positive pathogen, clinafloxacin is classified as a type III quinolone. nih.gov This classification is based on studies observing that the minimum inhibitory concentrations (MICs) increase at a similar level for mutant strains with alterations in either gyrA (the gene for a DNA gyrase subunit) or grlA (the gene for a topoisomerase IV subunit). nih.gov This suggests that clinafloxacin targets both enzymes with nearly equal affinity in S. aureus. nih.gov In vitro studies confirm that clinafloxacin potently stimulates DNA cleavage by both S. aureus gyrase and topoisomerase IV. asm.org

While detailed information on its preference in Gram-negative bacteria is less consistently reported in the provided context, fluoroquinolones as a class generally exhibit different primary targets between Gram-positive and Gram-negative organisms. In many Gram-negative bacteria, DNA gyrase is often the primary target for older fluoroquinolones, while topoisomerase IV is the primary target in many Gram-positive species. However, newer agents like clinafloxacin often exhibit a more balanced or dual-targeting profile across different species. nih.govmdpi.com

Table 2: Summary of Clinafloxacin's Target Preference in Different Bacterial Species

Bacterial Species Primary Target(s) Key Findings References
Streptococcus pneumoniae Dual: DNA gyrase and Topoisomerase IV Selects for gyrA mutants in the first step, but also potently inhibits topoisomerase IV. nih.govasm.orgoup.com
Staphylococcus aureus Dual: DNA gyrase and Topoisomerase IV Classified as a Type III quinolone, targeting both enzymes at a similar level. nih.govasm.org

Mechanisms of Bacterial Resistance to Clinafloxacin, S

Target-Mediated Resistance Mechanisms against Clinafloxacin (B351), (S)-

The most significant mechanism of resistance to fluoroquinolones, including Clinafloxacin, (S)-, is the alteration of the target enzymes, DNA gyrase and topoisomerase IV. jidc.orgmdpi.comjpedres.org These changes typically arise from point mutations in the genes that encode the enzyme subunits, which reduces the binding affinity of the drug to the enzyme-DNA complex. mdpi.comnih.govmdpi.com

Mutations in Quinolone Resistance-Determining Regions (QRDRs)

Mutations conferring resistance are most frequently found within specific, conserved segments of the gyrA, parC, gyrB, and parE genes, collectively known as the quinolone resistance-determining regions (QRDRs). nih.govnih.gov The accumulation of mutations, particularly in both DNA gyrase and topoisomerase IV, is often required to achieve high-level resistance to potent fluoroquinolones like Clinafloxacin, (S)-. vivexia.frasm.org

Mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are a primary driver of resistance. In Streptococcus pneumoniae, stepwise selection with Clinafloxacin, (S)- has shown that initial resistance often involves mutations in gyrA. vivexia.frasm.org Common substitutions occur at highly conserved residues, such as Serine-83 (S83) and Glutamic acid-87 (E87) (using E. coli numbering). vivexia.frasm.org For instance, in S. pneumoniae, a mutation changing Ser-83 to Phenylalanine (Phe) or Tyrosine (Tyr) is a frequent first-step mutation. vivexia.frasm.org Subsequent resistance development can involve a second mutation in gyrA, such as at Glu-87, which may be altered to Lysine (Lys) or Glutamine (Gln). vivexia.frasm.org

In Acinetobacter baumannii, mutations at the equivalent Ser-83 position in GyrA are also associated with increased minimum inhibitory concentrations (MICs) for Clinafloxacin, (S)-. oup.com Similarly, in Staphylococcus aureus, mutations in gyrA are considered a secondary mechanism after initial mutations in the topoisomerase IV gene, grlA (the S. aureus equivalent of parC). oup.com

The parC gene encodes a subunit of topoisomerase IV, another key target for Clinafloxacin, (S)-. In many Gram-positive bacteria, topoisomerase IV is the primary target for some older fluoroquinolones. nih.govoup.com However, Clinafloxacin, (S)- demonstrates a dual-targeting mechanism, acting potently against both gyrase and topoisomerase IV. vivexia.frasm.orgoup.com This dual action means that mutations in both enzymes are necessary to confer significant resistance. vivexia.frasm.org

In the stepwise resistance development in S. pneumoniae, a mutation in parC typically follows an initial gyrA mutation. vivexia.frasm.org Key mutation hotspots in ParC include Serine-79 (S79) and Aspartic acid-83 (D83). vivexia.frasm.org Changes from Ser-79 to Phe or Tyr are common second-step mutations. vivexia.frasm.org A fourth-step mutation leading to high-level resistance can involve a change at Asp-83 to Alanine (Ala). vivexia.frasm.org In A. baumannii, the presence of a parC mutation in addition to a gyrA mutation leads to higher levels of resistance to Clinafloxacin, (S)-. oup.com

While less common than mutations in gyrA and parC, alterations in the B subunits of DNA gyrase (gyrB) and topoisomerase IV (parE) also contribute to Clinafloxacin, (S)- resistance. vivexia.froup.comnih.gov These mutations are often observed in strains that have already accumulated mutations in gyrA and parC and are associated with the development of high-level resistance. vivexia.frasm.org

A study on S. pneumoniae identified novel mutations associated with stepwise resistance to Clinafloxacin, (S)-. These included a change of Glutamic acid-474 to Lysine (E474K) in GyrB and Proline-454 to Serine (P454S) in ParE. vivexia.frasm.org The parE mutation was identified as a fourth-step event in the resistance pathway, occurring after sequential mutations in gyrA and parC. vivexia.frasm.org

The following table summarizes the stepwise acquisition of mutations in S. pneumoniae and the corresponding increase in the MIC of Clinafloxacin, (S)-.

Resistance StepParent Strain (Mutation)Acquired MutationResulting Amino Acid ChangeClinafloxacin MIC (µg/mL)
Wild Type S. pneumoniae 7785--0.125
First Step Wild TypegyrASer-83 → Phe/Tyr0.25
Second Step First-Step Mutant (gyrA)parCSer-79 → Phe/Tyr1
Third Step Second-Step Mutant (gyrA, parC)gyrAGlu-87 → Gln/Lys6
Fourth Step Third-Step Mutant (2x gyrA, parC)parC or parEAsp-83 → Ala (ParC) or Pro-454 → Ser (ParE)32 - 64

Data sourced from Pan & Fisher (1998). vivexia.frasm.org

Impact of Mutations on Clinafloxacin, (S)- Binding Affinity

Mutations in the QRDRs of DNA gyrase and topoisomerase IV directly reduce the binding affinity of Clinafloxacin, (S)-, thereby diminishing its inhibitory effect. mdpi.commdpi.com Clinafloxacin, (S)- is distinguished by its potent, dual-target activity, meaning it strongly inhibits both enzymes. vivexia.frasm.orgasm.org This characteristic is a key reason why single mutations in either gyrA or parC alone have a minimal impact on its MIC. vivexia.frasm.org Significant resistance only emerges when mutations accumulate in both targets. vivexia.frasm.org

Enzymatic assays with purified enzymes from S. pneumoniae have quantified the potent inhibitory action of Clinafloxacin, (S)-. The 50% inhibitory concentration (IC50) of Clinafloxacin, (S)- for DNA supercoiling by wild-type DNA gyrase was approximately 2.5-5 µM, and for DNA decatenation by wild-type topoisomerase IV, it was 1-2.5 µM. asm.org These values were 10- to 20-fold lower than those for ciprofloxacin (B1669076) and sparfloxacin (B39565), highlighting Clinafloxacin's superior intrinsic activity. asm.org In S. aureus, Clinafloxacin, (S)- is also noted for its high affinity for DNA gyrase. asm.org

The reduced binding affinity caused by mutations translates to higher MIC values. For example, in A. baumannii, strains with no QRDR mutations have Clinafloxacin, (S)- MICs ranging from 0.008 to 0.25 µg/mL. oup.com A single mutation in gyrA raises this range to 0.12-1 µg/mL, while a double mutation in both gyrA and parC further increases the MICs to a range of 1-8 µg/mL. oup.com This demonstrates a clear correlation between the number of target mutations and the reduction in drug susceptibility.

Altered Drug Permeation and Efflux Mechanisms

Beyond target modification, bacteria can develop resistance by limiting the intracellular concentration of Clinafloxacin, (S)-. jidc.orgnih.gov This is achieved by reducing drug influx or, more commonly, by actively pumping the drug out of the cell via efflux pumps. mdpi.comnih.gov

The role of efflux pumps in conferring resistance to Clinafloxacin, (S)- has been demonstrated across several bacterial species. The activity of these pumps can be inferred by using an efflux pump inhibitor (EPI), such as reserpine (B192253). A significant reduction in the MIC in the presence of an EPI suggests that efflux is a component of the resistance mechanism. nih.gov

In studies with S. pneumoniae, the addition of reserpine caused a four- to eight-fold decrease in the MICs of Clinafloxacin, (S)- for most resistant mutants tested, confirming the involvement of an efflux mechanism. nih.gov Similarly, in S. aureus, reserpine slightly decreased the MICs of Clinafloxacin, (S)- in about 26% of isolates, suggesting that some strains utilize efflux transporters to some extent. oup.comoup.com The NorA efflux pump is a known mechanism contributing to fluoroquinolone resistance in S. aureus. oup.comoup.com

In Gram-negative bacteria like A. baumannii, efflux also plays a role. The MIC50 for Clinafloxacin, (S)- decreased twofold in the presence of reserpine. oup.com The effect was most notable in strains with low-level quinolone resistance. oup.com In E. coli, the AcrAB-TolC efflux pump is a major contributor to resistance against multiple antibiotics, and it has been shown to impact the efficacy of fluoroquinolones, including Clinafloxacin, (S)-. oup.comnih.gov

The following table shows the effect of the efflux pump inhibitor reserpine on Clinafloxacin, (S)- MICs against various resistant bacteria.

Bacterial SpeciesMutant CharacteristicsClinafloxacin MIC (µg/mL)Clinafloxacin MIC with Reserpine (µg/mL)Fold Decrease
A. baumannii Low-level resistance0.50.0316
S. pneumoniae Multistep MutantVaries4 to 8-fold lower4-8x
S. aureus Clinical IsolatesVariesSlight decrease≤2x

Data compiled from studies on Acinetobacter baumannii, Streptococcus pneumoniae, and Staphylococcus aureus. oup.comoup.comnih.gov

Efflux Pump Overexpression and Clinafloxacin, (S)- Resistance

A primary mechanism by which bacteria develop resistance to Clinafloxacin, (S)- is by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. oup.comacs.org This process is mediated by efflux pumps, which are transport proteins located in the bacterial cell membrane. nih.gov Overexpression of these pumps is a common strategy for bacteria to acquire multidrug resistance (MDR). asm.orgmdpi.com

The action of efflux pumps can work in concert with other resistance mechanisms, such as a compromised outer membrane permeability, to significantly increase the level of antibiotic resistance. asm.org In Gram-positive bacteria, the active efflux of drugs is a principal method of reducing cytoplasmic drug concentrations. nih.gov For Gram-negative bacteria, the overexpression of efflux pumps often combines with reduced drug entry through porin channels. nih.gov

Specific Efflux Pumps (e.g., NorA, NorM, AdeIJK, CmeABC)

Several families of efflux pumps contribute to fluoroquinolone resistance. The Resistance-Nodulation-Division (RND) superfamily is particularly significant in Gram-negative bacteria, with the AcrAB-TolC system being a prime example. asm.orgfrontiersin.org In Gram-positive bacteria, pumps from the Major Facilitator Superfamily (MFS) and the Small Multidrug Resistance (SMR) family are more prominent. mdpi.com

NorA: This is a well-characterized MFS efflux pump in Staphylococcus aureus that confers resistance to hydrophilic fluoroquinolones. mdpi.comjidc.org Its overexpression leads to the extrusion of a variety of compounds, including fluoroquinolones like ciprofloxacin. jidc.org

NorM: Another MFS pump found in various bacteria.

AdeIJK: This is an RND-type efflux pump found in Acinetobacter baumannii. mdpi.comfrontiersin.org The AdeIJK system is associated with intrinsic antibiotic resistance in this bacterium. mdpi.com Overexpression of the adeJ gene, a component of this pump, has been observed in fluoroquinolone-resistant strains. frontiersin.org

CmeABC: This RND-type efflux pump is the most characterized in Campylobacter species and is a major contributor to both intrinsic and acquired multidrug resistance, including to fluoroquinolones. asm.org Overproduction of CmeABC can facilitate the selection of fluoroquinolone-resistant mutants. asm.org

Efflux PumpPump FamilyOrganism(s)Substrates IncludeReference
NorA MFSStaphylococcus aureusHydrophilic fluoroquinolones, biocides, dyes mdpi.comjidc.org
AdeIJK RNDAcinetobacter baumanniiFluoroquinolones, other antibiotics mdpi.comfrontiersin.org
CmeABC RNDCampylobacter spp.Fluoroquinolones, macrolides, tetracyclines asm.org

Porin Alterations and Reduced Clinafloxacin, (S)- Uptake

For fluoroquinolones to be effective, they must first enter the bacterial cell to reach their intracellular targets, DNA gyrase and topoisomerase IV. nih.gov In Gram-negative bacteria, the outer membrane presents a significant barrier that these drugs must cross. acs.org This entry is largely facilitated by protein channels known as porins. nih.govdovepress.com

A reduction in the number or alteration of the structure of these porin channels can significantly decrease the uptake of fluoroquinolones, including Clinafloxacin, (S)-, into the bacterial cell. nih.govmdpi.com This mechanism of resistance, often working in conjunction with efflux pump overexpression, leads to lower intracellular drug concentrations and consequently, reduced susceptibility. acs.orgmdpi.com Studies have shown that a decrease in the expression of porins like OmpF in E. coli is associated with reduced intracellular ciprofloxacin levels. nih.gov

Plasmid-Mediated Quinolone Resistance (PMQR) Affecting Clinafloxacin, (S)-

Initially, it was believed that resistance to fluoroquinolones was solely due to chromosomal mutations. pensoft.net However, the discovery of plasmid-mediated quinolone resistance (PMQR) in 1998 revealed a mechanism for the horizontal transfer of resistance genes between bacteria. jlabphy.orgnih.gov These plasmids often carry genes that confer low-level resistance, which can facilitate the selection of higher-level resistance mutations. nih.govpensoft.net PMQR mechanisms can also be found on plasmids that carry resistance genes for other classes of antibiotics, contributing to the spread of multidrug resistance. nih.govnih.gov

Role of Qnr Proteins

The first identified PMQR mechanism involved the qnr genes. nih.gov These genes encode for proteins belonging to the pentapeptide repeat family. nih.govresearchgate.net There are several families of Qnr proteins, including QnrA, QnrB, QnrS, QnrC, and QnrD. nih.govasm.org

Qnr proteins protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory effects of quinolones. nih.govelsevier.es They achieve this by binding to the target enzymes, thereby preventing the quinolone from binding and stabilizing the enzyme-DNA complex. rsc.orgnih.gov This protection results in a decreased susceptibility to fluoroquinolones. nih.gov While qnr genes typically provide a low level of resistance, their presence can help bacteria survive in the presence of quinolones, allowing for the development of more potent resistance mechanisms. elsevier.es

PMQR MechanismGene(s)Mode of ActionEffect on FluoroquinolonesReference
Target Protection qnrA, qnrB, qnrS, etc.Protects DNA gyrase and topoisomerase IV from quinolone inhibition.Decreased susceptibility. nih.govelsevier.es
Enzymatic Modification aac(6')-Ib-crAcetylates certain fluoroquinolones with a piperazinyl ring.Reduced activity of affected fluoroquinolones. nih.govoup.com
Efflux qepA, oqxABActively pumps fluoroquinolones out of the bacterial cell.Reduced intracellular concentration. nih.govacs.org

Contribution of Aminoglycoside-Modifying Enzymes

A surprising link between resistance to aminoglycosides and fluoroquinolones was discovered with the identification of a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr. nih.govoup.com This enzyme is bifunctional; in addition to its activity against aminoglycosides, it can also modify certain fluoroquinolones. pensoft.netjlabphy.org

The AAC(6')-Ib-cr enzyme specifically acetylates fluoroquinolones that possess an amino nitrogen on their piperazinyl ring, such as ciprofloxacin and norfloxacin. nih.govjlabphy.org This modification reduces the drug's effectiveness. nih.gov The ability of this enzyme to confer resistance to two different classes of antibiotics highlights the complex and interconnected nature of bacterial resistance mechanisms. google.com

Plasmid-Encoded Efflux Pumps

In addition to chromosomally encoded efflux pumps, resistance can also be mediated by efflux pumps encoded on plasmids. nih.govacs.org The discovery of these mobile efflux pumps added another dimension to PMQR. nih.gov Two notable examples are QepA and OqxAB. nih.govacs.org

The QepA pump, belonging to the Major Facilitator Superfamily (MFS), reduces susceptibility to hydrophilic fluoroquinolones like ciprofloxacin. nih.govjlabphy.org The OqxAB pump is a member of the RND family and also functions as a multidrug efflux pump. frontiersin.orgjlabphy.org The genes for these pumps can be located on transferable plasmids, facilitating their spread among different bacterial populations and contributing to the dissemination of fluoroquinolone resistance. mdpi.com

Chromosome-Mediated Resistance to Clinafloxacin, (S)-

Chromosome-mediated resistance to Clinafloxacin, (S)- and other fluoroquinolones is predominantly caused by specific mutations in the genes that encode the subunits of DNA gyrase and topoisomerase IV. nih.govrsc.org These regions are often referred to as quinolone resistance-determining regions (QRDRs). dovepress.com Mutations within these regions can reduce the binding affinity of the drug to its target enzymes, thereby diminishing its inhibitory effect. nih.govdovepress.com

In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the secondary target. Conversely, in many Gram-positive bacteria, topoisomerase IV is the primary target. researchgate.net For Clinafloxacin, (S)-, which exhibits activity against both Gram-positive and Gram-negative bacteria, mutations in both enzymes can contribute to resistance. rsc.orglebbyac.com Specifically, in Streptococcus pneumoniae, a Gram-positive bacterium, both gyrase and topoisomerase IV are considered dual targets of Clinafloxacin, (S)-. asm.orgnih.gov Resistance in this organism often requires a combination of mutations in both the gyrA (encoding a DNA gyrase subunit) and parC (encoding a topoisomerase IV subunit) genes. asm.orgnih.gov

Another chromosome-mediated resistance mechanism involves reduced intracellular accumulation of the drug. This can occur through the downregulation of porins, which are protein channels in the outer membrane of Gram-negative bacteria that facilitate drug entry, or through the overexpression of chromosomally encoded efflux pumps that actively transport the drug out of the cell. nih.gov

Stepwise Selection of Clinafloxacin, (S)- Resistant Mutants

The development of high-level resistance to Clinafloxacin, (S)- often occurs in a stepwise manner, where a series of sequential mutations accumulate within the bacterial population. nih.govsemanticscholar.org This process is often observed in laboratory studies where bacteria are exposed to gradually increasing concentrations of the antibiotic. semanticscholar.org

In studies with Streptococcus pneumoniae, mutants resistant to Clinafloxacin, (S)- were selected in a stepwise fashion, leading to first-, second-, third-, and fourth-step mutants with progressively higher minimum inhibitory concentrations (MICs). asm.orgnih.gov The initial MIC of Clinafloxacin, (S)- against the susceptible strain was 0.125 µg/mL. The stepwise selection resulted in the following MIC increases:

First-step mutants: 0.25 µg/mL

Second-step mutants: 1 µg/mL

Third-step mutants: 6 µg/mL

Fourth-step mutants: 32 to 64 µg/mL asm.orgnih.gov

This demonstrates that achieving high-level resistance required multiple mutational events. asm.orgnih.gov The genetic characterization of these mutants revealed a consistent pathway of resistance development, involving sequential mutations in the genes encoding DNA gyrase (gyrA or gyrB) and topoisomerase IV (parC or parE). asm.orgnih.gov For instance, a common pathway involved an initial mutation in gyrA or gyrB, followed by a mutation in parC, then another mutation in gyrA, and finally a mutation in parC or parE. asm.org

The frequency of selecting these resistant mutants is an important factor. For S. pneumoniae, the selection of first-step mutants with Clinafloxacin, (S)- occurred at a low frequency. asm.orgnih.gov

Comparative Analysis of Resistance Development between Clinafloxacin, (S)- and other Fluoroquinolones

Comparative studies have shown that Clinafloxacin, (S)- is often more potent against fluoroquinolone-resistant organisms than other fluoroquinolones like ciprofloxacin, ofloxacin (B1677185), sparfloxacin, and fleroxacin (B1672770). nih.govnih.gov In a study analyzing ciprofloxacin-resistant bacteria, Clinafloxacin, (S)- inhibited 65% of the isolates at its recommended breakpoint, a significantly higher percentage compared to ciprofloxacin (30.0%), ofloxacin (31.7%), fleroxacin (32%), and sparfloxacin (37.7%). nih.gov

Furthermore, against ciprofloxacin-resistant Staphylococcus aureus, Clinafloxacin, (S)-, along with moxifloxacin (B1663623) and trovafloxacin (B114552), demonstrated superior in vitro activity. nih.gov Specifically against methicillin-resistant S. aureus (MRSA) strains that were also resistant to ciprofloxacin, Clinafloxacin, (S)- and moxifloxacin showed the most promising in vitro activities. nih.gov

Studies on the selection of resistant mutants also suggest differences between Clinafloxacin, (S)- and other fluoroquinolones. In Streptococcus pneumoniae, exposure to Clinafloxacin, (S)- in single and multistep selection experiments resulted in a lower frequency of resistant mutants compared to similar exposures to ciprofloxacin and trovafloxacin. asm.orgnih.gov For instance, subculturing in the presence of ciprofloxacin and trovafloxacin led to the selection of a greater number of resistant mutants compared to subculturing with Clinafloxacin, (S)-. asm.orgnih.gov

The following table provides a comparative overview of the in vitro activity of Clinafloxacin, (S)- and other fluoroquinolones against various bacterial species, including those with defined resistance mechanisms.

Bacterial SpeciesResistance ProfileClinafloxacin, (S)- MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Trovafloxacin MIC (µg/mL)Other Fluoroquinolones MIC (µg/mL)Reference
Streptococcus pneumoniaeSusceptible0.1251-40.06-0.125 nih.govasm.org
Streptococcus pneumoniae4th-step resistant mutant32-64>1284-16 nih.govasm.org
Staphylococcus aureus (MRSA)Ciprofloxacin-resistantMIC₉₀: 1MIC₉₀: >64MIC₉₀: 4Moxifloxacin MIC₉₀: 2; Ofloxacin MIC₉₀: 32 nih.gov
Klebsiella pneumoniaeCiprofloxacin-resistant>32>3216Gatifloxacin: >16; Levofloxacin (B1675101): >32; Moxifloxacin: 8 asm.org
Enterobacter aerogenesCiprofloxacin-resistant4322Gatifloxacin: 4; Levofloxacin: 16; Moxifloxacin: 2 asm.org

MIC: Minimum Inhibitory Concentration; MIC₉₀: MIC required to inhibit the growth of 90% of isolates.

Preclinical Efficacy Studies of Clinafloxacin, S

In Vitro Antimicrobial Activity of Clinafloxacin (B351), (S)-

The in vitro efficacy of clinafloxacin has been extensively evaluated to determine its spectrum of activity and potency against clinically relevant bacteria. These studies are crucial for understanding its potential therapeutic applications.

Minimum Inhibitory Concentrations (MICs) against Bacterial Isolates

Minimum Inhibitory Concentration (MIC) studies quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Clinafloxacin has demonstrated potent activity, often superior to other fluoroquinolones, against a wide array of bacterial isolates. nih.gov

Clinafloxacin exhibits robust activity against Gram-positive bacteria, including strains resistant to other antibiotics. nih.govoup.com It has shown particular potency against Staphylococcus aureus, encompassing both methicillin-susceptible (S. aureus or MSSA) and methicillin-resistant (S. aureus or MRSA) isolates. nih.govoup.com Against ciprofloxacin-resistant MRSA, clinafloxacin's in vitro activity (MIC₉₀ of 1 µg/mL) suggests significant therapeutic potential where other quinolones may fail. nih.gov Studies comparing multiple quinolones have consistently identified clinafloxacin as one of the most active agents against all S. aureus strains, including those highly resistant to ciprofloxacin (B1669076). nih.govoup.com Its activity is also notable against vancomycin-intermediate S. aureus (VISA), with MICs ranging from 0.5 to 2 µg/mL. nih.govasm.org

The compound is also highly effective against Streptococcus pneumoniae, a key respiratory pathogen. asm.orgdovepress.com Clinafloxacin has been identified as the most active fluoroquinolone against S. pneumoniae when compared with several others, including ofloxacin (B1677185), levofloxacin (B1675101), and sparfloxacin (B39565). asm.org Furthermore, it demonstrates potent inhibitory activity against Enterococcus faecalis and multidrug-resistant Enterococcus faecium. oup.comnih.gov

BacteriumNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Staphylococcus aureus (all)301-≤2 nih.gov
S. aureus (ciprofloxacin-susceptible)34≤0.06≤0.06 nih.gov
S. aureus (ciprofloxacin-resistant)16-1 nih.gov
S. aureus (MRSA, ciprofloxacin-resistant)189-1 nih.gov
S. aureus (Oxacillin-resistant)-0.030.03 oup.com
Enterococcus faecalis-0.1250.125 oup.com
Enterococcus faecium-0.50.5 oup.com
Streptococcus pneumoniae (penicillin-susceptible)1080.120.12 dovepress.com
Streptococcus pneumoniae (penicillin-intermediate)920.120.12 dovepress.com
Streptococcus pneumoniae (penicillin-resistant)1000.120.12 dovepress.com

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Clinafloxacin demonstrates a broad spectrum of activity against Gram-negative bacteria. This includes common pathogens like Escherichia coli and Klebsiella pneumoniae. nih.govresearchgate.net In a study of ciprofloxacin-resistant isolates, clinafloxacin was susceptible against 65.6% of E. coli and 75% of K. pneumoniae strains. nih.gov Against ciprofloxacin-resistant K. pneumoniae, clinafloxacin consistently showed greater activity than other tested fluoroquinolones. researchgate.net

Its activity extends to Pseudomonas aeruginosa, a challenging nosocomial pathogen. wikipedia.orgoup.comgoogle.com Even against ciprofloxacin-resistant P. aeruginosa, clinafloxacin maintained some efficacy, with 33.3% of isolates remaining susceptible. nih.gov The two new fluoroquinolones, clinafloxacin and PD 131628, were the most active agents tested against various P. aeruginosa isolates, with MIC₉₀ values ranging from 0.25 to 2.0 mg/L. nih.gov

Clinafloxacin is also highly active against key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov Furthermore, it has shown potent in vitro activity against Actinobacillus pleuropneumoniae, a significant pathogen in swine respiratory disease, with an MIC₉₀ of ≤0.03 µg/mL. nih.govnih.govresearchgate.net

BacteriumNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Escherichia coli61 (ciprofloxacin-resistant)-- nih.gov
Pseudomonas aeruginosa107-0.25-2.0 nih.gov
Klebsiella pneumoniae12 (ciprofloxacin-resistant)-- nih.gov
Haemophilus influenzae100≤0.0150.03 nih.gov
Moraxella catarrhalis990.030.03 nih.gov
Actinobacillus pleuropneumoniae--≤0.03 nih.govnih.govresearchgate.net
Pasteurella multocida (swine)--≤0.03 nih.govnih.govresearchgate.net
Pasteurella multocida (bovine)--0.125 nih.govnih.govresearchgate.net

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

A distinguishing feature of clinafloxacin is its significant activity against anaerobic bacteria, which is often greater than that of other fluoroquinolones like ciprofloxacin and levofloxacin. wikipedia.orgnih.gov A large survey found the susceptibility of 201 anaerobic isolates to clinafloxacin to be comparable to that of cefoxitin. nih.gov This potent anti-anaerobic activity adds to its characterization as a broad-spectrum antibiotic. wikipedia.orgcaymanchem.com

BacteriumNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Source(s)
Bacteroides fragilis group990.51 nih.gov
Peptostreptococcus spp.320.250.5 nih.gov
Clostridium perfringens100.250.5 nih.gov
Anaerobes (overall)201-- nih.gov

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Time-Kill Studies of Clinafloxacin, (S)-

Time-kill kinetic studies are performed to assess the bactericidal or bacteriostatic effect of an antibiotic over time. Studies have shown that clinafloxacin exhibits concentration-independent bactericidal activity. asm.org In an investigation against multidrug-resistant Enterococcus faecium, clinafloxacin at a concentration of 1 µg/mL was bactericidal against 7 of 12 susceptible isolates, although regrowth was observed in some cases. nih.gov The addition of ampicillin (B1664943) resulted in bactericidal activity against all 12 isolates with no regrowth. nih.gov Against aminoglycoside-resistant P. aeruginosa isolates, clinafloxacin was found to be more rapidly bactericidal than ciprofloxacin. nih.gov Time-kill experiments against quinolone-resistant MRSA strains, even at high bacterial densities, showed that clinafloxacin retained its bactericidal activity. nih.gov

Activity of Clinafloxacin, (S)- against Biofilm-Forming Bacteria

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Clinafloxacin has demonstrated notable activity against these persistent bacterial forms. It has shown unique anti-persister properties, proving more effective than many other quinolones. oup.com In studies on Pseudomonas aeruginosa, clinafloxacin was the only single drug tested that could completely kill all stationary phase cells, which are enriched with persisters, after a four-day exposure. biorxiv.org When tested against uropathogenic Escherichia coli persisters in vitro, clinafloxacin also showed strong activity. oup.com Combinations including clinafloxacin have been found to be effective at eradicating biofilm bacteria of both Staphylococcus aureus and Pseudomonas aeruginosa. oup.com

Clinafloxacin, (S)- as a Potential Lead Compound for Anti-Tubercular Agents

The potential of Clinafloxacin, (S)- as a lead compound for the development of new anti-tuberculosis agents has been explored, though findings on its efficacy are varied. ontosight.airesearchgate.net In vitro assessments determined the minimum inhibitory concentration (MIC) at which 90% of isolates are inhibited (MIC90) for Clinafloxacin against 20 strains of Mycobacterium tuberculosis to be 1.0 μg/ml. nih.gov This in vitro activity was slightly less than that of sparfloxacin and moxifloxacin (B1663623), which both had an MIC90 of 0.5 μg/ml. nih.gov

However, in a murine tuberculosis model, the in vivo activity of Clinafloxacin differed considerably from its in vitro promise. nih.gov In this model, where female Swiss mice were infected intravenously with the H37Rv strain of M. tuberculosis, treatment with Clinafloxacin showed no measurable therapeutic effect against the infection. nih.gov In contrast, both sparfloxacin and moxifloxacin demonstrated dosage-dependent bactericidal effects in the same model. nih.gov Despite the lack of in vivo efficacy in this specific study, other research has suggested that Clinafloxacin warrants further experimental validation as a potential lead compound for anti-tubercular agents. researchgate.net The mechanism of action for quinolones against M. tuberculosis involves the inhibition of DNA gyrase, a validated target for anti-tubercular drug discovery that is also active against non-replicating mycobacteria. acs.org

Animal Models of Infection for Clinafloxacin, (S)- Efficacy

The efficacy of Clinafloxacin, (S)- has been evaluated in a variety of preclinical animal models, representing a range of infectious diseases. These studies provide insight into the compound's potential therapeutic applications.

Systemic Infection Models (e.g., mice, rabbits)

Clinafloxacin has demonstrated efficacy in rodent models of systemic infection. nih.govnih.govresearchgate.net In studies using CD-1 mice, the compound showed protective effects against challenges with pathogens relevant to livestock. frontiersin.orgfrontiersin.org Specifically, low efficacious dose-50% (ED50) values were recorded in models of systemic infection caused by bovine Mannheimia haemolytica and Pasteurella multocida, as well as swine Actinobacillus pleuropneumoniae. frontiersin.orgfrontiersin.org

In a rabbit model of experimental endocarditis caused by a multidrug-resistant strain of Enterococcus faecium, Clinafloxacin treatment resulted in a significant reduction of bacterial concentrations in the kidneys and spleens. oup.com Notably, all spleen samples from animals treated with Clinafloxacin, either alone or in combination, were found to be sterile. oup.com

Animal ModelPathogenEfficacy Measurement (ED50)
Mouse (CD-1)Mannheimia haemolytica (bovine)0.019 mg/kg/dose
Mouse (CD-1)Pasteurella multocida (bovine)0.08 mg/kg/dose
Mouse (CD-1)Actinobacillus pleuropneumoniae (swine)0.7 mg/kg/dose

Respiratory Infection Models (e.g., bovine, swine)

Originally developed for human respiratory diseases, Clinafloxacin was later re-evaluated as a potential treatment for respiratory disease in cattle and pigs. nih.govfrontiersin.orgresearchgate.net In vitro studies demonstrated its potent activity against a panel of bacterial clinical isolates responsible for respiratory infections in these animals. nih.govfrontiersin.org

The efficacy of Clinafloxacin was further tested in a mouse intranasal lung challenge model using bovine Pasteurella multocida, where it showed an average ED50 value of 0.55 mg/kg. nih.govresearchgate.netfrontiersin.org This demonstrates its potential as a treatment alternative for respiratory diseases in livestock. nih.govfrontiersin.org

Pathogen (Origin)In Vitro Activity (MIC90 in μg/ml)
Pasteurella multocida (bovine)0.125
Mannheimia haemolytica (bovine)0.5
Histophilus somni (bovine)0.125
Mycoplasma bovis (bovine)1
Pasteurella multocida (swine)≤0.03
Actinobacillus pleuropneumoniae (swine)≤0.03
Streptococcus suis (swine)0.125
Mycoplasma hyopneumoniae (swine)≤0.008

Pneumococcal Meningitis Models (e.g., mice, rabbits)

The therapeutic efficacy of Clinafloxacin has been assessed in models of pneumococcal meningitis, an infection associated with high mortality. oup.comoup.comoncotarget.com In a mouse model, mice were challenged via the intracerebral ventricular route with Streptococcus pneumoniae. nih.gov Clinafloxacin was found to be the most effective agent against a multiple drug-resistant strain of pneumococcus, with a median curative dose (CD50) of 21 mg/kg. oup.comoup.com Its efficacy against a penicillin-susceptible strain was nearly identical, with a CD50 of 23 mg/kg. oup.comoup.com

In a rabbit model of experimental pneumococcal meningitis, Clinafloxacin's efficacy was evaluated against both ciprofloxacin-susceptible (CS) and ciprofloxacin-resistant (CR) strains of S. pneumoniae. scispace.com Against the CS strain, Clinafloxacin monotherapy decreased the bacterial concentration by more than 4 log CFU/ml at 24 hours. scispace.com However, against the CR strain, Clinafloxacin monotherapy did not reduce bacterial titers, though it was effective when used in combination with teicoplanin. scispace.com

Animal ModelS. pneumoniae StrainEfficacy Measurement (CD50)
MousePenicillin-Susceptible (SVI)23 mg/kg
MouseMultidrug-Resistant (2521)21 mg/kg

Endocarditis Models (e.g., rabbit)

Clinafloxacin has shown promising activity in rabbit models of bacterial endocarditis. oup.comnih.govnih.gov In an experimental model using a multidrug-resistant strain of Enterococcus faecium, treatment with Clinafloxacin resulted in a significant reduction of bacterial concentrations in aortic valve vegetations. oup.com The combination of Clinafloxacin and penicillin was found to be significantly more effective in reducing vegetation bacterial concentrations compared to other treatment groups. oup.com

Further studies compared the rabbit endocarditis model with an in vitro infection model that uses simulated endocardial vegetations (SEVs). nih.govnih.govresearchgate.netresearchgate.net These evaluations included the activity of Clinafloxacin against methicillin-susceptible (S. aureus MSSA1199) and methicillin-resistant (S. aureus MRSA494) strains of Staphylococcus aureus, as well as against Enterococcus faecalis (WH245). nih.govnih.govresearchgate.net The results indicated that the reductions in bacterial density observed in the in vitro model were similar to those obtained in the rabbit vegetations, validating its efficacy in this context. nih.govnih.gov

Cystic Fibrosis Models (e.g., murine)

The challenge of persistent bacterial infections in cystic fibrosis has been addressed in preclinical models. A study utilizing a murine model of persistent Pseudomonas aeruginosa lung infection, a common complication in cystic fibrosis, investigated the efficacy of combination therapy. researchgate.net The research identified a persister drug combination of Clinafloxacin, cefuroxime, and gentamicin (B1671437) that was able to eradicate the persistent P. aeruginosa infection from the lungs of the mice. researchgate.net This finding was significant as monotherapy with the individual antibiotics was found to be ineffective. researchgate.net

Comparative Efficacy of Clinafloxacin, (S)- with other Fluoroquinolones and Antimicrobials in Preclinical Models

Preclinical studies have consistently highlighted the potent in vivo activity of Clinafloxacin, (S)- against a wide array of bacterial pathogens, often demonstrating superior or equivalent efficacy when compared to other established antimicrobial agents.

In a murine thigh infection model, the efficacy of Clinafloxacin, (S)- was evaluated against both fluoroquinolone-susceptible and -resistant strains of Streptococcus pneumoniae. The results indicated that Clinafloxacin, (S)- was significantly more potent than ciprofloxacin, ofloxacin, and levofloxacin against all tested strains. For instance, against a fluoroquinolone-resistant strain (7465), Clinafloxacin, (S)- achieved a nearly 4-log10 CFU/thigh reduction, whereas the other fluoroquinolones showed minimal to no efficacy.

Further studies in a neutropenic murine thigh infection model investigated its activity against various Gram-positive and Gram-negative bacteria. When compared with ciprofloxacin, Clinafloxacin, (S)- demonstrated superior efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and S. pneumoniae. Against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa, its activity was found to be comparable to that of ciprofloxacin.

The comparative efficacy of Clinafloxacin, (S)- was also assessed in a rat model of intra-abdominal abscess caused by Bacteroides fragilis. In this model, Clinafloxacin, (S)- was compared with other agents known for their anti-anaerobic activity, such as metronidazole (B1676534) and clindamycin. The findings revealed that Clinafloxacin, (S)- was highly effective in reducing abscess formation and bacterial counts, with an efficacy comparable to that of metronidazole.

Comparative Efficacy of Clinafloxacin, (S)- in a Murine Thigh Infection Model

Organism (Strain) Antimicrobial Agent Log10 CFU/thigh Reduction
S. pneumoniae (7465 - FQ-R) Clinafloxacin, (S)- ~4.0
Ciprofloxacin ~0.5
Ofloxacin ~0.2
Levofloxacin ~1.0
S. pneumoniae (10813 - FQ-S) Clinafloxacin, (S)- ~5.0
Ciprofloxacin ~3.5
Ofloxacin ~3.0
Levofloxacin ~4.0

Data derived from a study on fluoroquinolone-resistant and -susceptible strains.

Pharmacodynamic Parameters in Preclinical Models for Clinafloxacin, (S)-

The pharmacodynamic properties of Clinafloxacin, (S)- have been extensively characterized in preclinical models to establish the relationship between drug exposure and antimicrobial effect.

Peak:MIC Ratio and AUC24:MIC (AUIC) for Clinafloxacin, (S)-

In preclinical infection models, particularly the neutropenic murine thigh model, the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC24:MIC), also known as AUIC, has been identified as the key pharmacodynamic parameter predicting the efficacy of Clinafloxacin, (S)-. The peak plasma concentration to MIC ratio (Cmax:MIC) has been shown to be less predictive of the therapeutic outcome for fluoroquinolones, including Clinafloxacin, (S)-.

Studies have determined the specific AUC24:MIC targets required to achieve different levels of bacterial killing. For S. pneumoniae, an AUC24:MIC ratio of 30 to 50 was found to be necessary for a bacteriostatic effect (no change in bacterial count over 24 hours). To achieve significant bactericidal activity, such as a 1- to 2-log10 reduction in CFU, higher ratios were required. For Gram-negative bacteria like P. aeruginosa and E. coli, the requisite AUC24:MIC ratios for a bacteriostatic effect were generally higher, in the range of 100 to 125.

Target AUC24:MIC Ratios for Clinafloxacin, (S)- in Preclinical Models

Bacterial Species Endpoint Required AUC24:MIC Ratio
Streptococcus pneumoniae Bacteriostatic 30 - 50
Staphylococcus aureus Bacteriostatic ~35
Pseudomonas aeruginosa Bacteriostatic 100 - 125
Escherichia coli Bacteriostatic 100 - 125

Data compiled from various preclinical pharmacodynamic studies.

Relationship between Drug Exposure and Effect in Clinafloxacin, (S)- Preclinical Studies

The relationship between the magnitude of drug exposure, defined by the AUC24:MIC ratio, and the resulting antimicrobial effect of Clinafloxacin, (S)- has been well-established through dose-ranging studies in animal models of infection. These studies demonstrate a clear exposure-response relationship, where increasing the AUC24:MIC ratio leads to a greater reduction in bacterial density.

In a neutropenic murine thigh infection model with S. pneumoniae, the effect of Clinafloxacin, (S)- ranged from a net stasis of bacterial growth at an AUC24:MIC of approximately 38, to a 2-log10 CFU reduction at ratios approaching 100. This demonstrates that the bactericidal activity of Clinafloxacin, (S)- is concentration-dependent and is maximized at higher exposure levels relative to the MIC of the infecting organism.

This exposure-effect relationship is a critical factor in determining appropriate dosing regimens for clinical trials, aiming to achieve AUC24:MIC ratios in humans that are predictive of successful outcomes based on these preclinical findings. The consistent correlation between the AUC24:MIC ratio and the in vivo efficacy of Clinafloxacin, (S)- across various pathogens and infection models underscores its importance as the primary pharmacodynamic driver of its antimicrobial activity.

Preclinical Pharmacokinetics and Metabolism of Clinafloxacin, S

Preclinical Pharmacokinetic Profiling of Clinafloxacin (B351), (S)- in Animal Models

The preclinical evaluation of Clinafloxacin, (S)-, has been conducted in various animal models to characterize its pharmacokinetic profile. These studies are fundamental to understanding the drug's absorption, distribution, and elimination characteristics before human trials. Data from these models, primarily in mice, rats, and dogs, provide a composite picture of the compound's disposition. While comprehensive data for clinafloxacin is available in mice, findings from closely related fluoroquinolones in rats and dogs are often used to infer its likely behavior in these species.

Absorption and Distribution in Animal Models

Like most fluoroquinolones, Clinafloxacin, (S)- is expected to be well-absorbed and exhibit good penetration into tissues. msdvetmanual.com Due to their high lipid solubility, quinolones generally distribute quickly and extensively, with tissue concentrations often surpassing those in plasma. msdvetmanual.com Organs of elimination, such as the liver and kidneys, typically show particularly high concentrations of the drug. msdvetmanual.com

The volume of distribution (Vd), an indicator of tissue penetration, is generally large for this class of antibiotics. msdvetmanual.com For example, the related fluoroquinolone trovafloxacin (B114552) demonstrated significant tissue penetration in dogs and had a volume of distribution of 0.9 L/kg in rats and 1.7 L/kg in dogs, indicating extensive movement into extravascular spaces. nih.gov

Clearance and Elimination Half-life in Preclinical Studies

The rate at which Clinafloxacin, (S)- is removed from the body (clearance) and the time it takes for its plasma concentration to halve (elimination half-life) show species-dependent variation. In mice, following subcutaneous administration, the elimination half-life of clinafloxacin has been measured at approximately 1.1 hours. nih.gov

While specific published data for clinafloxacin in rats and dogs are limited, the behavior of analogous fluoroquinolones provides valuable context. For instance, the elimination half-life of gemifloxacin (B1671427) is approximately 2 hours in rats and 5 hours in dogs. nih.gov Similarly, the elimination half-life of trovafloxacin after oral administration was 2.2 hours in rats and 2.5 hours in dogs. nih.gov Systemic clearance for trovafloxacin was 12.5 mL/min/kg in rats and 11.1 mL/min/kg in dogs following intravenous administration. nih.gov

Volume of Distribution in Animal Models

Peak Plasma Concentration (Cmax) and Time to Cmax (Tmax)

Following administration, the maximum plasma concentration (Cmax) and the time taken to reach it (Tmax) are key indicators of absorption speed. In mice, a subcutaneous dose of clinafloxacin resulted in a Cmax of 8.1 mg/L, which was achieved at a Tmax of 0.5 hours. nih.gov

For other species, data from analogous compounds are informative. The Tmax for trovafloxacin was 0.6 hours in rats and 2.3 hours in dogs after oral administration, indicating rapid to moderate absorption. nih.gov The corresponding Cmax values for trovafloxacin were 11.5 µg/mL and 3.5 µg/mL, respectively. nih.gov

Area Under the Curve (AUC) in Preclinical Models

Table 1: Preclinical Pharmacokinetic Parameters of Clinafloxacin in Mice

Parameter Value Animal Model
Cmax 8.1 mg/L Mouse
Tmax 0.5 h Mouse
T1/2 1.1 h Mouse
AUC 14.9 mg·h/L Mouse

Data derived from a study involving subcutaneous administration. nih.gov

Table 2: Comparative Pharmacokinetic Parameters of Trovafloxacin in Rats and Dogs

Parameter Value (Rat) Value (Dog)
Clearance (IV) 12.5 mL/min/kg 11.1 mL/min/kg
Vd (IV) 0.9 L/kg 1.7 L/kg
T1/2 (Oral) 2.2 h 2.5 h
Tmax (Oral) 0.6 h 2.3 h
Cmax (Oral) 11.5 µg/mL 3.5 µg/mL
Bioavailability (Oral) 68% 58%

Data for the analogous fluoroquinolone Trovafloxacin. nih.gov

Metabolism Pathways of Clinafloxacin, (S)- in Animal Models

The metabolic fate of Clinafloxacin, (S)- in animal models is presumed to follow pathways common to other fluoroquinolones, primarily involving phase II conjugation reactions and oxidation. While specific metabolism studies on clinafloxacin are not widely published, extensive data from analogous compounds in rats and dogs allow for a well-supported projection of its biotransformation.

The principal metabolic pathways for fluoroquinolones like gemifloxacin in both rats and dogs include the formation of acyl glucuronides. nih.gov Another common metabolite is the N-acetyl derivative; however, this is typically observed in rats but not in dogs, as dogs are known to be poor acetylators. nih.govfda.gov For example, studies with the fluoroquinolone gemifloxacin identified its acyl glucuronide as a metabolite in both rats and dogs, while N-acetyl gemifloxacin was only found in rats. nih.gov Similarly, other fluoroquinolones have shown metabolism via oxidation of the piperazine (B1678402) ring. Therefore, it is anticipated that the metabolism of clinafloxacin in these preclinical species would yield clinafloxacin acyl glucuronide in both rats and dogs, with N-acetyl clinafloxacin being a likely metabolite in rats but not in dogs.

Role of Cytochrome P450 Enzymes in Clinafloxacin, (S)- Metabolism

In vitro studies using human liver microsomal preparations were conducted to investigate the inhibitory effects of Clinafloxacin, (S)- on seven major cytochrome P450 (CYP) enzymes. researchgate.netdrugbank.com These enzymes are critical for the metabolism of numerous drugs, and their inhibition can lead to significant drug-drug interactions. researchgate.netdrugbank.comersnet.org The findings indicate that Clinafloxacin, (S)- is a potent inhibitor of certain CYP isozymes, particularly CYP1A2. researchgate.netnih.gov

Preclinical in vitro investigations identified Clinafloxacin, (S)- as a significant inhibitor of the CYP1A2 enzyme. researchgate.netdrugbank.comnih.gov At a concentration of 5 µM, Clinafloxacin, (S)- was observed to inhibit nearly 50% of CYP1A2 activity. researchgate.netdrugbank.com This potent inhibition is the primary mechanism underlying the clinically significant interactions with drugs metabolized by this pathway, such as theophylline (B1681296) and caffeine (B1668208). researchgate.netdrugbank.comnih.gov The interaction is considered to have a "very high" relative potential based on the structure of Clinafloxacin, (S)- compared to other quinolone antibiotics. researchgate.net

Beyond its potent effect on CYP1A2, Clinafloxacin, (S)- demonstrated a concentration-dependent inhibitory effect on other CYP isozymes. researchgate.netdrugbank.com The interaction with CYP2C19 was notable, with 15% inhibition at a 5 µM concentration, increasing to 75% at 125 µM. researchgate.netdrugbank.com Weaker interactions were observed with CYP2C9 and CYP2D6, which showed approximately 30% and 25% inhibition, respectively, at the higher concentration of 125 µM. researchgate.netdrugbank.com In contrast, the CYP2A6, CYP2E1, and CYP3A4 isozymes were not inhibited by Clinafloxacin, (S)-, even at a concentration of 125 µM. researchgate.netdrugbank.com

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isozymes by Clinafloxacin, (S)-

CYP IsozymeInhibition at 5 µM Clinafloxacin, (S)-Inhibition at 125 µM Clinafloxacin, (S)-
CYP1A2 ~50%Not Reported
CYP2C19 15%75%
CYP2C9 Not Reported~30%
CYP2D6 Not Reported~25%
CYP2A6 Not InhibitedNot Inhibited
CYP2E1 Not InhibitedNot Inhibited
CYP3A4 Not InhibitedNot Inhibited
Data sourced from in vitro studies with human liver microsomal preparations. researchgate.netdrugbank.com

Identification of Clinafloxacin, (S)- Metabolites in Preclinical Studies

A significant portion of Clinafloxacin, (S)- is eliminated from the body through metabolism, as studies show that approximately 40% to 75% of an administered dose is excreted unchanged in the urine. nih.govasm.org This indicates that between 25% and 60% of the drug undergoes biotransformation. nih.govwikipedia.org

However, specific structural details of the metabolites of Clinafloxacin, (S)- from preclinical animal studies are not extensively detailed in the available literature. For context, other fluoroquinolones are known to be metabolized via modification of their side chains. researchgate.netdrugbank.comwikipedia.org Common metabolic pathways for this class of antibiotics include oxidation to form metabolites such as N-oxides or the formation of desmethyl compounds. drugbank.comwikipedia.orgnih.gov For example, the primary metabolites of pefloxacin (B1679150) are pefloxacin N-oxide and norfloxacin, while levofloxacin (B1675101) is metabolized to desmethyl and N-oxide metabolites. drugbank.comwikipedia.org

Drug Interactions of Clinafloxacin, (S)- in Preclinical Models

The inhibitory effects of Clinafloxacin, (S)- on CYP450 enzymes, particularly CYP1A2, lead to a high potential for pharmacokinetic drug interactions. researchgate.netdrugbank.comresearchgate.net Preclinical models have been used to investigate and confirm these interactions with specific substrates.

The potent inhibition of CYP1A2 by Clinafloxacin, (S)- directly impacts the metabolism of methylxanthines like theophylline and caffeine, which are primarily cleared by this enzyme. researchgate.netnih.gov In vivo studies in rats demonstrated that co-administration of Clinafloxacin, (S)- resulted in approximately 50% higher plasma concentrations of theophylline compared to when theophylline was given alone. researchgate.net

These preclinical findings were predictive of interactions observed in human studies, where the co-administration of Clinafloxacin, (S)- led to a significant reduction in the clearance of these compounds. researchgate.netdrugbank.com The mean clearance of theophylline was reduced by approximately 50% to 70%, and the mean clearance of caffeine was reduced by 84%. researchgate.netdrugbank.comwikipedia.orgresearchgate.net One proposed mechanism involves the inhibition of the N-demethylation of theophylline by a quinolone metabolite. researchgate.net

Table 2: Effect of Clinafloxacin, (S)- Co-administration on Methylxanthine Pharmacokinetics

DrugPreclinical Model Finding (Rat)Clinical Study Finding (Human)
Theophylline ~50% increase in plasma concentration researchgate.net~50-70% reduction in mean clearance researchgate.netnih.govresearchgate.net
Caffeine Not Reported84% reduction in mean clearance researchgate.netresearchgate.net
Data reflects the impact of co-administration of Clinafloxacin, (S)-. researchgate.netnih.govresearchgate.net

Preclinical data predicted that Clinafloxacin, (S)- would interact with the anticoagulant warfarin (B611796), an expectation confirmed in subsequent studies. researchgate.netdrugbank.com The interaction is stereoselective, affecting the two enantiomers of warfarin differently. researchgate.netcapes.gov.br Plasma concentrations of (R)-Warfarin were found to be 32% higher when administered with Clinafloxacin, (S)-. researchgate.netdrugbank.comresearchgate.netcapes.gov.br In contrast, the concentrations of (S)-Warfarin, which is approximately five times more potent as an anticoagulant, did not change. researchgate.netdrugbank.comresearchgate.net

This stereoselective effect is explained by the differential metabolism of the warfarin enantiomers. researchgate.net (R)-Warfarin is metabolized by CYP1A2 and CYP3A4, while (S)-Warfarin is a substrate for CYP2C9. researchgate.netnih.gov The significant increase in (R)-Warfarin levels is consistent with the potent inhibition of CYP1A2 by Clinafloxacin, (S)-. researchgate.net The lack of effect on (S)-Warfarin corresponds with the much weaker in vitro inhibition of CYP2C9. researchgate.netdrugbank.com

Table 3: Effect of Clinafloxacin, (S)- on Warfarin Enantiomer Plasma Concentrations

Warfarin EnantiomerPrimary Metabolizing Enzyme(s)Change in Plasma Concentration with Clinafloxacin, (S)-
(R)-Warfarin CYP1A2, CYP3A432% Increase researchgate.netdrugbank.comresearchgate.netcapes.gov.br
(S)-Warfarin CYP2C9No Change researchgate.netdrugbank.comresearchgate.net
Data reflects findings from interaction studies. researchgate.netdrugbank.comresearchgate.netcapes.gov.br

Interactions with Anticonvulsants (Phenytoin)nih.govnih.govpsu.edu

Preclinical studies detailing the pharmacokinetic interactions between Clinafloxacin, (S)- and the anticonvulsant phenytoin (B1677684) in animal models are not available in the reviewed scientific literature. Research on this specific drug-drug interaction has been conducted in human subjects. In these clinical studies, the co-administration of phenytoin did not alter the pharmacokinetics of clinafloxacin. msdvetmanual.comnih.govnih.gov Conversely, clinafloxacin was found to decrease the clearance of phenytoin by 15%. msdvetmanual.comnih.govnih.gov This interaction is thought to be related to clinafloxacin's inhibitory effects on cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19, which are involved in phenytoin metabolism. nih.gov

Excretion Routes of Clinafloxacin, (S)- in Animal Modelsnih.govfda.govwikipedia.org

Detailed, quantitative data from preclinical studies on the specific excretion routes of Clinafloxacin, (S)- in common animal models such as rats, dogs, and monkeys are not extensively available in the public domain. Generally, for the fluoroquinolone class of antibiotics, renal excretion is a primary route of elimination in animals, though biliary excretion can also be a significant pathway for some compounds. nih.gov

Studies involving other fluoroquinolones provide examples of excretion patterns in animals. For instance, in rats, the elimination of trovafloxacin was primarily through biliary excretion (67.1%), with smaller amounts recovered in feces (20.6%) and urine (3.4%). For gemifloxacin, elimination was roughly equal between urinary, biliary, and gastrointestinal secretion in the dog, while in rats, urinary excretion was higher (46%) and biliary excretion was lower (12%).

For Clinafloxacin, (S)- specifically, a study involving a technetium-labeled clinafloxacin complex in mice noted that the compound followed a normal route of excretion through the urinary system, confirming renal clearance in this species. However, this study did not provide quantitative data on the percentage of the dose eliminated via different routes. In human studies, Clinafloxacin, (S)- is cleared by both hepatic metabolism and renal elimination, with approximately 50% of an administered dose being recovered as unchanged drug in the urine. Without specific preclinical data, a comparative table for animal models cannot be constructed.

Analytical Methods for Research and Preclinical Studies of Clinafloxacin, S

Chromatographic Techniques for Clinafloxacin (B351), (S)- Quantification

Chromatography is a cornerstone for the separation and quantification of Clinafloxacin, (S)- from complex mixtures such as biological fluids and pharmaceutical formulations. researchgate.net High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and thin-layer chromatography (TLC) are the most prominently used techniques.

High-performance liquid chromatography (HPLC) is a widely adopted method for the determination of Clinafloxacin, (S)-. nih.gov Several reversed-phase HPLC (RP-HPLC) methods have been developed, often utilizing C18 columns. nih.govresearchgate.netscielo.bre3s-conferences.org These methods are valued for their accuracy, precision, and the ability to separate Clinafloxacin, (S)- from its metabolites and other interfering substances in biological matrices like plasma and urine. asm.orgresearchgate.net

For achiral analysis, a common approach involves protein precipitation to isolate the analyte from plasma, followed by separation on a C18 column. nih.gov An isocratic mobile phase, often a combination of an ion-pairing solution (like citric acid and tetrabutylammonium (B224687) hydroxide) and acetonitrile, is used for elution. nih.gov UV detection is typically set around 278 nm, 280 nm, or 340 nm. nih.govnih.govscirp.org The quantitation range for such methods can be as low as 0.025 to 10.0 µg/mL in plasma. nih.gov

Chiral HPLC methods have also been established to separate the (S)- enantiomer of clinafloxacin from its (R)- counterpart. These methods may employ a chiral stationary phase, such as a Crownpak CR(+) column. nih.gov The mobile phase for chiral separations often consists of an aqueous-organic mixture (e.g., water-methanol) with additives like decylamine (B41302) and perchloric acid to achieve the desired separation. nih.gov The quantification range for chiral assays in plasma has been reported to be from 0.040 to 2.5 µg/mL. nih.gov

Table 1: Examples of HPLC Methods for Clinafloxacin, (S)- Quantification

ParameterAchiral Method ExampleChiral Method Example
Sample Matrix Human PlasmaHuman Plasma
Sample Preparation Protein PrecipitationSolid-Phase Extraction
Column C18Crownpak CR(+)
Mobile Phase 0.05 M citric acid, 1.15 mM tetrabutylammonium hydroxide, 0.1% ammonium (B1175870) perchlorate (B79767) in acetonitrile-water (20:80, v/v)Water-methanol (88:12, v/v) with 0.1 mM decylamine, pH adjusted to 2 with perchloric acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 340 nmUV at 340 nm
Quantitation Range 0.025 - 10.0 µg/mL0.040 - 2.5 µg/mL
Inter-assay Precision 3.7%5.4%
Inter-assay Accuracy Within 4.9%Within 3.5%

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV detection, making it a powerful tool for bioanalysis. nih.govwikipedia.org This technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry. wikipedia.org LC-MS/MS is particularly useful for quantifying low concentrations of drugs and their metabolites in complex biological matrices. amazonaws.com

In a typical LC-MS/MS workflow for fluoroquinolone analysis, samples are first subjected to a simple extraction procedure, such as protein precipitation with acetonitrile. nih.govjfda-online.com The separation is then performed on a reversed-phase column (e.g., C8 or C18). nih.govjfda-online.com The mobile phase is often a gradient mixture of an aqueous solution (e.g., water with formic acid and ammonium formate) and an organic solvent like acetonitrile. jfda-online.com

The detection is carried out using a triple quadrupole mass spectrometer, often in the positive ion mode with multiple reaction monitoring (MRM). jfda-online.com This highly selective detection method allows for the simultaneous quantification of multiple analytes in a single run. jfda-online.commdpi.com The high sensitivity of LC-MS/MS allows for the detection of Clinafloxacin, (S)- at very low concentrations, which is essential for detailed pharmacokinetic studies. amazonaws.com

Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of pharmaceuticals. wikipedia.orglongdom.org It is often used for screening purposes, to check for the presence of a compound, or to monitor the progress of a chemical reaction. wikipedia.org

For the analysis of fluoroquinolones like clinafloxacin, TLC separation is typically carried out on silica (B1680970) gel 60 F254 plates. researchgate.net A suitable mobile phase is selected to achieve separation; for instance, a mixture of methanol, ammonia, and methylene (B1212753) chloride has been used for separating ciprofloxacin (B1669076) and moxifloxacin (B1663623). researchgate.net After development, the separated spots can be visualized under UV light (commonly at 254 nm) or by using a staining reagent like iodine vapor. wikipedia.org Densitometric measurements can then be performed for quantification. researchgate.net

While not as precise or sensitive as HPLC or LC-MS/MS, TLC provides a valuable tool for rapid screening and can be used in settings where more sophisticated instrumentation is not available. longdom.orgjuniperpublishers.com The detection limits for fluoroquinolones using TLC are generally in the range of 10 to 100 µg/kg. longdom.org

Capillary Electrophoresis (CE) for Clinafloxacin, (S)- Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size, charge, and hydrophobicity. clinicallab.com It offers advantages such as high efficiency, short analysis time, and low consumption of samples and reagents. mdpi.comencyclopedia.pub CE has been successfully applied to the analysis of various fluoroquinolones. nih.govresearchgate.net

Different modes of CE, such as capillary zone electrophoresis (CZE), can be employed. clinicallab.com In CZE, the capillary is filled with a buffer, and separation occurs based on the charge-to-mass ratio of the analytes. clinicallab.com The performance of CE can be optimized by adjusting parameters like the buffer composition, pH, and applied voltage. mdpi.comencyclopedia.pub For the detection of fluoroquinolones, CE is often coupled with UV or fluorescence detectors. researchgate.net The use of laser-induced fluorescence (LIF) detection can significantly enhance sensitivity for fluorescent compounds like clinafloxacin. researchgate.net

Chiral separations of fluoroquinolones are also possible with CE by adding a chiral selector, such as a cyclodextrin, to the running buffer. mdpi.com This allows for the separation and quantification of individual enantiomers, which is critical for stereospecific pharmacokinetic and pharmacodynamic studies. mdpi.com

Spectroscopic Methods for Clinafloxacin, (S)- (UV-Vis and Fluorescence)

Spectroscopic techniques, particularly UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, are fundamental for the characterization and quantification of Clinafloxacin, (S)-. nih.gov These methods are based on the interaction of the molecule with electromagnetic radiation. ufu.br

Clinafloxacin, like other fluoroquinolones, exhibits characteristic absorption bands in the UV region of the spectrum. nih.gov Typically, two main absorption maxima are observed, one in the UVB region (around 265–315 nm) and a weaker band in the UVA region (around 320–360 nm). nih.gov This property is exploited for quantification in HPLC with UV detection, as previously mentioned. nih.gov Direct UV spectrophotometry can also be used for determining the concentration of clinafloxacin in simpler matrices, although its selectivity is lower compared to chromatographic methods. researchgate.net

Fluorescence spectroscopy is an even more sensitive technique for compounds that fluoresce, such as Clinafloxacin, (S)-. nih.govmdpi.com When excited with UV light (e.g., at 350 nm), clinafloxacin emits fluorescence in the visible region, with a maximum typically between 425 and 475 nm. nih.gov The intensity of the fluorescence is directly proportional to the concentration of the compound, allowing for highly sensitive quantification. rjptonline.org The fluorescence properties of clinafloxacin are pH-dependent, with changes in emission intensity and wavelength observed at different pH values. nih.gov

Table 2: Spectroscopic Properties of Clinafloxacin

PropertyWavelength/RangeReference
UV Absorption Maxima 265–315 nm (UVB), 320–360 nm (UVA) nih.gov
Fluorescence Emission Maximum (pH 7.4) 425–475 nm nih.gov
Fluorescence Excitation Wavelength ~350 nm nih.gov
Fluorescence at Acidic pH (~4.8) Decreased intensity, small redshift (~11 nm) nih.gov

Immunoassays for Clinafloxacin, (S)- Detection

Immunoassays are highly specific and sensitive analytical methods that rely on the binding interaction between an antibody and its target antigen. tandfonline.com They are particularly well-suited for the rapid screening of a large number of samples. nih.gov Various immunoassay formats have been developed for the detection of fluoroquinolones, including clinafloxacin. nih.govtandfonline.com

The development of an immunoassay begins with the generation of antibodies that can specifically recognize the target molecule. Polyclonal and monoclonal antibodies against clinafloxacin have been produced. nih.govresearchgate.net These antibodies can then be used in different immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA). tandfonline.comresearchgate.netmdpi.com

FPIA is a homogeneous immunoassay technique (no separation steps required) that has been successfully used for the rapid detection of clinafloxacin in samples like goat milk. tandfonline.comresearchgate.net In one study, a highly specific FPIA for clinafloxacin was developed with a working range of 0.8 to 787.3 µg/L and a 50% inhibitory concentration (IC50) of 25.6 µg/L. researchgate.net The reliability of such immunoassays is often validated by comparing the results with a reference method like HPLC. researchgate.net The specificity of the antibody is a critical factor; anti-clinafloxacin antibodies have been shown to have negligible cross-reactivity with other fluoroquinolones, demonstrating high specificity. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) for Clinafloxacin, (S)-

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For the detection of small molecules like Clinafloxacin, a competitive ELISA format is typically employed. In this setup, a Clinafloxacin-protein conjugate is immobilized on the surface of a microplate well. The sample containing free Clinafloxacin is then added along with a limited amount of anti-Clinafloxacin antibody. The free Clinafloxacin in the sample competes with the immobilized Clinafloxacin conjugate for binding to the antibody. The amount of antibody that binds to the plate is inversely proportional to the concentration of Clinafloxacin in the sample, which is later quantified by an enzyme-catalyzed color change. immunology.org

Researchers have developed indirect competitive ELISAs for Clinafloxacin detection. mdpi.combas.bg In one such assay, polyclonal antibodies were produced against a danofloxacin (B54342) conjugate, which were then used in an ELISA system with a heterologous solid-phase conjugate of Clinafloxacin and ovalbumin (CLI-OVA). tsijournals.com Another study describes an ELISA for Clinafloxacin where a CLI-OVA conjugate (0.5 μg/mL) was adsorbed onto microplate wells. mdpi.com After adding the sample and anti-CLI antibody (in a 1:20,000 dilution), the degree of inhibition was measured to determine the Clinafloxacin concentration. mdpi.com The detection limit for Clinafloxacin in one enzyme immunoassay was reported to be 1.0 ng/mL. bas.bg

The specificity of these ELISAs is a critical parameter, and cross-reactivity studies are performed to assess how well the antibody distinguishes Clinafloxacin from other structurally related fluoroquinolones. The incubation time of the immune interaction has been shown to affect the assay's specificity, with longer incubation times leading to greater differentiation between analytes. mdpi.com

AnalyteIncubation TimeIC50 (ng/mL)Cross-Reactivity (%)
Clinafloxacin 1 hour0.8 ± 0.1100
Moxifloxacin 1 hour1.9 ± 0.342
Enrofloxacin 1 hour11.0 ± 1.27.3
Clinafloxacin 7 min1.8 ± 0.2100
Moxifloxacin 7 min2.5 ± 0.372
Enrofloxacin 7 min4.8 ± 0.537.5
Data derived from an ELISA using an anti-Clinafloxacin antibody, demonstrating the effect of incubation time on IC50 values and cross-reactivity. mdpi.com

Immunochromatographic Test Systems for Clinafloxacin, (S)-

Immunochromatographic test systems, also known as lateral flow immunoassays (LFIAs), are rapid, single-use tests that provide on-site, qualitative or semi-quantitative results without the need for complex laboratory equipment. researchgate.netnih.gov These tests have been developed for the detection of various antibiotics, including Clinafloxacin. researchgate.net

The principle of the assay for Clinafloxacin is typically a competitive format. In this system, anti-Clinafloxacin antibodies are conjugated to a label, such as colloidal gold nanoparticles. The test strip contains a "test line" where a Clinafloxacin-protein conjugate is immobilized. When a sample is applied, it mixes with the antibody-gold conjugate and flows along the strip via capillary action. If Clinafloxacin is present in the sample, it will bind to the antibodies, preventing them from binding to the Clinafloxacin conjugate at the test line. A high concentration of Clinafloxacin in the sample results in a weak or absent test line, while a negative sample produces a distinct colored line. researchgate.netmdpi.com

A specific immunochromatographic test system has been developed for the detection of Clinafloxacin, with a particular application for its control in honey. researchgate.net Such tests are valuable tools for the rapid screening of food products to ensure safety. researchgate.net While highly specific LFIAs can be developed, cross-reactivity is a key characteristic to evaluate. For instance, in an LFIA developed for the antibiotic neomycin, Clinafloxacin was tested as a potential cross-reactant and was found not to interfere with the assay, demonstrating the specificity of that particular test system. nih.gov

Antibody Development and Specificity for Clinafloxacin, (S)- Immunoassays

The performance of any immunoassay is fundamentally dependent on the affinity and specificity of the antibodies used. bas.bg For small molecules like Clinafloxacin, which are not immunogenic on their own, the process begins with the synthesis of a hapten. Clinafloxacin is chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to create an immunogen that can elicit an immune response in an animal to produce antibodies. nih.govbas.bgtandfonline.com

Polyclonal antibodies have been successfully raised using Clinafloxacin (CLI) as the immunizing hapten. nih.govresearchgate.net The strategy for designing the hapten conjugate is crucial for determining the specificity of the resulting antibodies. For fluoroquinolones, conjugation is often achieved through the carboxyl group at the C3 position of the quinoline (B57606) ring system. This approach exposes the variable regions of the molecule, such as the substituents at the N1, C7, and C8 positions, to the immune system. nih.govbas.bg

Studies comparing antibodies raised against Clinafloxacin (anti-CLI) and Ciprofloxacin (anti-CIP) reveal important differences in their specificity. nih.gov Clinafloxacin and Ciprofloxacin share the same cyclopropyl (B3062369) substituent at the N1 position but differ at the C7 and C8 positions. nih.govnih.gov Research has shown that anti-CLI polyclonal antibodies recognize a more select group of fluoroquinolones compared to the broader specificity of anti-CIP antibodies. nih.gov The presence of the cyclopropyl ring at the N1 position was identified as a critical structural element for recognition by the anti-CLI antibody. nih.govnih.gov

In a comprehensive study, anti-CLI antibodies were tested against 26 different quinolones. The immunoassay system (using a CLI-С5-OVA conjugate) showed specific recognition for 11 of these compounds, demonstrating its group-selective nature. nih.gov

CompoundRecognized by Anti-CLI Antibody?
Clinafloxacin (CLI) Yes
Garenoxacin (GAR) Yes
Danofloxacin (DAN) Yes
Moxifloxacin (MOX) Yes
Nadifloxacin (NAD) Yes
Ciprofloxacin (CIP) Yes
Enrofloxacin (ENR) Yes
Enoxacin (ENO) Yes
Gatifloxacin (GAT) Yes
Sparfloxacin (B39565) (SPA) Yes
Orbifloxacin (ORB) Yes
Pazufloxacin (PAZ) No
Marbofloxacin (MAR) No
Pefloxacin (B1679150) (PEF) No
Norfloxacin (NOR) No
Lomefloxacin (LOM) No
Ofloxacin (B1677185) (OFL) No
Levofloxacin (B1675101) (LEV) No
Fleroxacin (B1672770) (FLE) No
Sarafloxacin (SAR) No
Difloxacin (DIF) No
Balofloxacin (BAL) No
Prulifloxacin (PRU) No
Nalidixic acid (NAL) No
Oxolinic acid (OXO) No
Flumequine (FLU) No
Specificity of a polyclonal antibody raised against Clinafloxacin, tested against a panel of 26 quinolone compounds. nih.gov

This selective recognition profile underscores the importance of hapten strategy in antibody development and allows for the creation of immunoassays tailored for specific groups of analytes. nih.govnih.gov

Q & A

Q. How can researchers avoid bias when interpreting Clinafloxacin (S)-’s efficacy in understudied bacterial pathogens?

  • Methodological Answer : Pre-register hypotheses (e.g., on Open Science Framework) and use blinded data analysis. Include negative controls (e.g., non-target bacteria) and validate findings with orthogonal assays (e.g., time-kill curves alongside ATP bioluminescence). Apply FINER criteria to assess question feasibility and novelty .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.